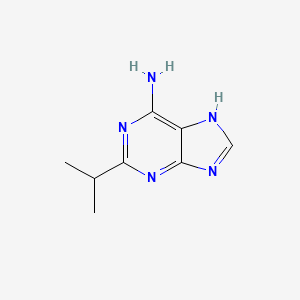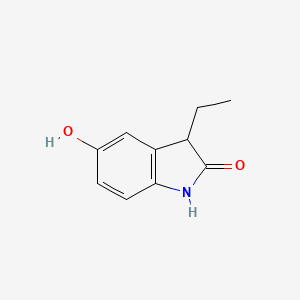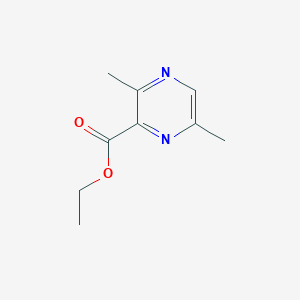
2-Isopropyl-1H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1H-purin-6-amine: is a purine derivative with a unique structure that includes an isopropyl group attached to the purine ring Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various coenzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1H-purin-6-amine typically involves the reaction of 6-chloropurine with isopropylamine. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide, often in the presence of a base like triethylamine. The reaction conditions may include heating to reflux to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Scientific Research Applications
2-Isopropyl-1H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1H-purin-6-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.
Comparison with Similar Compounds
6-Chloropurine: A precursor in the synthesis of various purine derivatives.
2-Aminopurine: Known for its use in studying DNA and RNA structures.
9-Isopropyl-2-(5-methyl-3-pyridyl)-7H-purin-6-amine: An antagonist of the aryl hydrocarbon receptor.
Uniqueness: 2-Isopropyl-1H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its isopropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2-propan-2-yl-7H-purin-6-amine |
InChI |
InChI=1S/C8H11N5/c1-4(2)7-12-6(9)5-8(13-7)11-3-10-5/h3-4H,1-2H3,(H3,9,10,11,12,13) |
InChI Key |
SHQCUHPYJOVWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2C(=N1)N=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)


![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)






